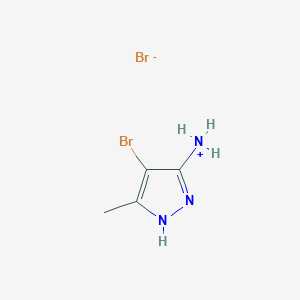
6-chloro-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-1H-pyrimidin-4-one is an organohalogen compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a chlorine atom at the 6th position and a keto group at the 4th position makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrimidin-4-one can be achieved through various methods. One common approach involves the chlorination of pyrimidin-4-one. The reaction typically uses thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: Pyrimidin-4-one
Chlorinating Agent: Thionyl chloride or phosphorus oxychloride
Reaction Conditions: Reflux
The reaction yields this compound with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the scalability of the synthesis.
化学反应分析
Types of Reactions
6-chloro-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The keto group at the 4th position can undergo oxidation or reduction reactions to form different functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.
Major Products Formed
科学研究应用
6-chloro-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 6-chloro-1H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand. The presence of the chlorine atom and the keto group allows it to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking of receptor binding sites.
相似化合物的比较
6-chloro-1H-pyrimidin-4-one can be compared with other similar compounds, such as:
6-chloro-2,4-diaminopyrimidine: This compound has two amino groups at the 2nd and 4th positions, making it more reactive in nucleophilic substitution reactions.
4-chloro-6-methylpyrimidine: The presence of a methyl group at the 6th position alters its reactivity and biological activity.
6-chloro-4-hydroxypyrimidine: The hydroxyl group at the 4th position provides different hydrogen bonding capabilities compared to the keto group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
6-chloro-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFABVAPHSWFMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=NC1=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=NC1=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide](/img/structure/B7722827.png)








![[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B7722888.png)



